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Introduction

The influenza A virus acidic polymerase (PA) protein is a crucial component of the viral
replication machinery and a significant target for cell-mediated immunity. The PA (224-233)
peptide, with the sequence SSLENFRAYYV, is an immunodominant, conserved H-2 Db- and Kb-
restricted cytotoxic T lymphocyte (CTL) epitope in murine models of influenza infection.[1] Its
conserved nature across various influenza A strains makes it a compelling target for the
development of universal influenza vaccines aimed at inducing broad, cross-reactive T cell
immunity.[2] These application notes provide an overview of the utility of the PA (224-233)
epitope in influenza research, supported by quantitative data and detailed experimental
protocols.

Key Applications

 Induction and analysis of cross-reactive CD8+ T cell responses: The PA (224-233) peptide is
widely used to stimulate and detect influenza-specific CD8+ T cells. Vaccination with
dendritic cells (DCs) pulsed with this peptide leads to the expansion of PA (224-233)-specific
T cells, a potent CTL response, and the production of key antiviral cytokines such as IFN-y
and TNF-a.[2][3]
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o Evaluation of universal influenza vaccine candidates: As a conserved epitope, PA (224-233)
is a critical component in the design and testing of T cell-based universal influenza vaccines.
[2] Studies involving this peptide help elucidate the mechanisms of heterosubtypic immunity.

o Understanding immunodominance hierarchies: Research has revealed a dynamic interplay
between the immune responses to PA (224-233) and another immunodominant epitope, NP
(366-374). The relative dominance of these epitopes can shift between primary and
secondary infections, a phenomenon linked to differential antigen presentation by dendritic
and non-dendritic cells.[4][5]

o Dissecting antigen presentation pathways: The PA (224-233) epitope is a valuable tool for
studying the differential roles of direct and cross-presentation in shaping the anti-influenza T
cell response. Evidence suggests that cross-presentation by professional antigen-presenting
cells (APCs) is particularly efficient for this epitope.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing the PA (224-233)
epitope.

Table 1: Abundance of Influenza A Virus Epitopes on Infected Cells

. Presentation Average Copies
Epitope Reference
Pathway per Cell
PA (224-233) Direct Presentation 7 [6]
. Among the most
PA (224-233) Cross-Presentation [6]
abundant
NP (366-374) Direct Presentation 3871 [6]
NS2 (114-121) Direct Presentation 2464 [6]
PB1-F2 (62-70) Direct Presentation 684 [6]
PB1 (703-711) Direct Presentation 294 [6]

Table 2: T Cell Responses to PA (224-233) in Murine Models
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. Response

Experimental ! T Cell .

. Tissue . Metric (% of Reference
Condition Population

CD8+ T cells)

Primary HKx31 PA (224-233)-

, BAL - 125+1.7 [5]
Infection (Day 7) specific IFN-y+
Primary HKx31 PA (224-233)-

_ BAL B 15.2+1.0 [5]
Infection (Day 8) specific IFN-y+
Primary HKx31

_ PA (224-233)-
Infection (Day BAL N 129+1.2 [5]

specific IFN-y+

10)
Primary HKx31

, PA (224-233)-
Infection (Day BAL N 146+2.0 [5]
13) specific IFN-y+

PA (224-233)-

Primary HKx31 N
Spleen specific

Infection (Day 8) Tet
etramer+

Equal magnitude
to NP (366-374)

Secondary H3N2

PA (224-233)-
-> HIN1 BAL

specific
Challenge

Less apparent
than NP (366-
374)

[5]

Experimental Protocols

Protocol 1: In Vitro T Cell Stimulation and Cytokine

Analysis (ELISPOT Assay)

This protocol is for the quantification of PA (224-233)-specific T cells based on their ability to

secrete IFN-y upon stimulation.

Materials:

e PVDF-bottomed 96-well plates

e Anti-mouse IFN-y capture antibody
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o PA (224-233) peptide (SSLENFRAYV)

o Control peptides (e.g., irrelevant peptide, NP (366-374))

e Splenocytes or purified CD8+ T cells from immunized or infected mice

» Antigen-presenting cells (e.qg., irradiated splenocytes or dendritic cells)

o RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
« Biotinylated anti-mouse IFN-y detection antibody

o Streptavidin-Alkaline Phosphatase (AP)

o BCIP/NBT substrate

e ELISPOT plate reader

Procedure:

o Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-y capture antibody
overnight at 4°C.

e Blocking: Wash the plates with sterile PBS and block with RPMI 1640 medium containing
10% FBS for 2 hours at 37°C.

o Cell Plating:

o Prepare a single-cell suspension of splenocytes or purified CD8+ T cells from
experimental mice.

o Add 5 x 10”5 splenocytes or 1 x 1075 purified CD8+ T cells per well. If using purified CD8+
T cells, add 5 x 1075 irradiated syngeneic splenocytes as APCs.

o Peptide Stimulation: Add PA (224-233) peptide to the wells at a final concentration of 1-10
UM. Include negative controls (no peptide) and positive controls (e.g., Concanavalin A or
another immunodominant peptide).
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e Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

e Detection:

[¢]

Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST).

[¢]

Add biotinylated anti-mouse IFN-y detection antibody and incubate for 2 hours at room
temperature.

[¢]

Wash with PBST and add Streptavidin-AP. Incubate for 1 hour at room temperature.

[e]

Wash again and add BCIP/NBT substrate. Allow spots to develop in the dark.

e Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry and count
the spots using an ELISPOT reader.

Protocol 2: Flow Cytometry Analysis of PA (224-233)-
Specific T Cells using MHC Tetramers

This protocol allows for the direct visualization and quantification of PA (224-233)-specific
CD8+ T cells.

Materials:

H-2Db/PA (224-233) MHC Class | Tetramer conjugated to a fluorochrome (e.g., PE or APC)
» Lymphocytes from blood, spleen, or bronchoalveolar lavage (BAL) of experimental mice

¢ Anti-mouse CD8a antibody (e.g., PerCP-Cy5.5)

e Anti-mouse CD3e antibody (e.g., FITC)

» Fixable Viability Dye

e FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

e Flow cytometer
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Procedure:

Cell Preparation: Prepare a single-cell suspension from the tissue of interest. For BAL or
lung tissue, enzymatic digestion may be required.

 Viability Staining: Resuspend 1-2 x 10”6 cells in PBS and stain with a fixable viability dye
according to the manufacturer's instructions.

o Tetramer Staining: Wash the cells with FACS buffer. Resuspend the cell pellet in a small
volume of FACS buffer containing the H-2Db/PA (224-233) tetramer. Incubate for 1 hour at
room temperature in the dark.[4]

o Surface Antibody Staining: Add a cocktail of anti-CD8a and anti-CD3e antibodies to the cells.
Incubate for 30 minutes on ice in the dark.

e Washing: Wash the cells twice with FACS buffer.

» Fixation (Optional): If not acquiring immediately, fix the cells with 1% paraformaldehyde in
PBS.

e Acquisition and Analysis: Acquire the samples on a flow cytometer. Gate on live, singlet,
CD3+, CD8+ lymphocytes to determine the percentage of PA (224-233) tetramer-positive
cells.[4]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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